

Commercial Suppliers and Technical Guide for 3-(Trifluoromethoxy)thiophenol in Research

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Compound of Interest

Compound Name: 3-(Trifluoromethoxy)thiophenol

Cat. No.: B1304652

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For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to **3-(Trifluoromethoxy)thiophenol**

3-(Trifluoromethoxy)thiophenol is a valuable reagent in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique trifluoromethoxy group imparts desirable properties such as increased metabolic stability, lipophilicity, and binding affinity to drug candidates, making it a significant building block in the development of novel therapeutics. This guide provides an overview of commercial suppliers, key technical data, and a representative experimental protocol for its application in research.

Commercial Availability

Several chemical suppliers offer **3-(Trifluoromethoxy)thiophenol** for research purposes. The availability, purity, and quantity may vary among suppliers. Researchers are advised to consult the suppliers' websites for the most current information.

Key Commercial Suppliers:

- Sigma-Aldrich (Merck): A major supplier of research chemicals, often providing various grades and quantities.
- Thermo Scientific (part of Thermo Fisher Scientific): Offers this compound, sometimes under their former Alfa Aesar brand.^[1]

- MySkinRecipes: A supplier of specialty chemicals for research and development.[\[2\]](#)
- Oakwood Chemical: A provider of fine organic chemicals and intermediates.
- CymitQuimica: A supplier of chemical products for research and industry.

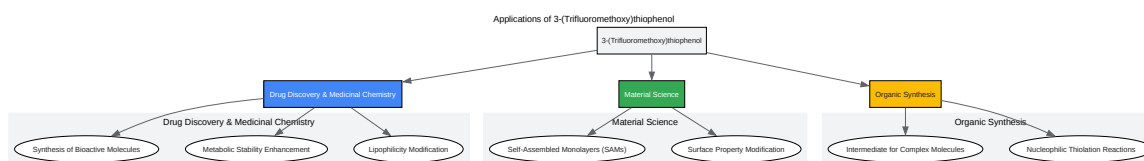
Quantitative Data Summary

The following table summarizes the key quantitative data for **3-(Trifluoromethoxy)thiophenol**, compiled from various suppliers. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

Property	Value	Source(s)
CAS Number	220239-66-7	[1] [2] [3]
Molecular Formula	C ₇ H ₅ F ₃ OS	[1] [2] [3] [4]
Molecular Weight	194.17 g/mol	[1] [2] [4]
Purity	≥97% to 98%	[1] [2] [3]
Appearance	Clear, colorless liquid	[3]
Boiling Point	181.1 ± 35.0 °C (Predicted)	[2]
Density	1.363 ± 0.06 g/cm ³ (Predicted)	[2]
Refractive Index (@ 20°C)	1.4750 - 1.4790	[3]
InChI Key	GEJGGOYNWFQKKH-UHFFFAOYSA-N	[1] [3]
SMILES	FC(F)(F)Oc1cccc(S)c1	[3]

Applications in Research

3-(Trifluoromethoxy)thiophenol is utilized in various research applications due to its reactive thiol group and the modifying properties of the trifluoromethoxy substituent.



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Caption: Key research applications of **3-(Trifluoromethoxy)thiophenol**.

Experimental Protocols

The following is a representative experimental protocol for the S-alkylation of a thiophenol, a common reaction type for this class of compounds. This specific protocol details the synthesis of ethyl 2-((3-(trifluoromethoxy)phenyl)thio)acetate.

Synthesis of Ethyl 2-((3-(trifluoromethoxy)phenyl)thio)acetate

This procedure is adapted from general methods for the reaction of thiophenols with ethyl bromoacetate.^{[5][6]}

Materials:

- **3-(Trifluoromethoxy)thiophenol**
- Ethyl bromoacetate

- Triethylamine (TEA) or Potassium Carbonate (K_2CO_3)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Nitrogen or Argon inert atmosphere setup
- Separatory funnel
- Rotary evaporator

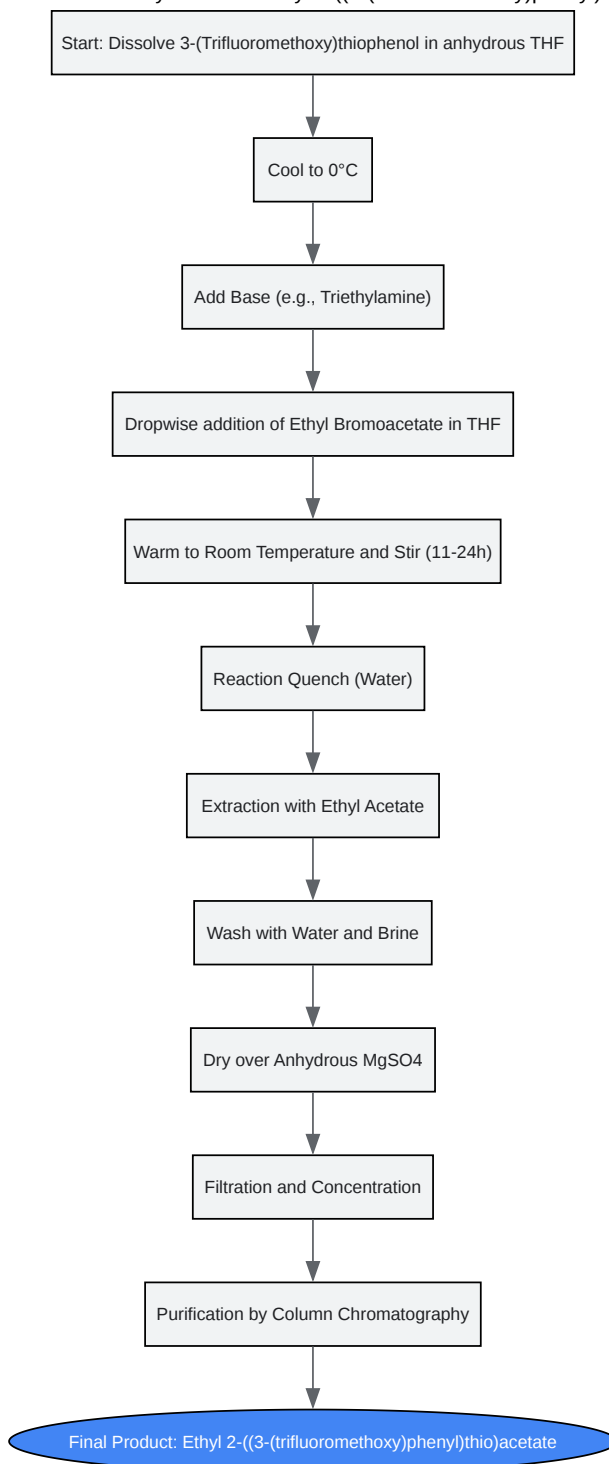
Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **3-(Trifluoromethoxy)thiophenol** (1.0 equivalent).
- Dissolve the thiophenol in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C using an ice bath.
- Slowly add a base, such as triethylamine (1.1 equivalents) or potassium carbonate (1.5 equivalents), to the stirred solution.
- To this mixture, add a solution of ethyl bromoacetate (1.1 equivalents) in THF dropwise via a dropping funnel over a period of 15-30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 11-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

[5]

- Once the reaction is complete, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to yield the pure ethyl 2-((3-(trifluoromethoxy)phenyl)thio)acetate.

Experimental Workflow: Synthesis of Ethyl 2-((3-(trifluoromethoxy)phenyl)thio)acetate

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of a thioether from **3-(trifluoromethoxy)thiophenol**.

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